molecular formula C12H14ClF3N2O B1531558 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride CAS No. 2098129-19-0

4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride

Cat. No.: B1531558
CAS No.: 2098129-19-0
M. Wt: 294.7 g/mol
InChI Key: CVXDCSNJPXYKHY-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride is a chemical compound characterized by its trifluoromethyl group and diazepanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride typically involves the following steps:

  • Formation of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions, where a trifluoromethyl group is introduced to the phenyl ring.

  • Construction of the Diazepanone Core: The diazepanone ring is formed through cyclization reactions, often involving the use of amines and carbonyl compounds.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the base compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents to the phenyl ring or the diazepanone core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Medicine: The compound has potential therapeutic applications, including the treatment of various diseases due to its unique chemical properties.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the diazepanone core.

  • 1,4-Diazepan-5-one: This compound has the diazepanone core but lacks the trifluoromethyl group.

Uniqueness: 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride is unique due to the combination of the trifluoromethyl group and the diazepanone core, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)9-1-3-10(4-2-9)17-8-7-16-6-5-11(17)18;/h1-4,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXDCSNJPXYKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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